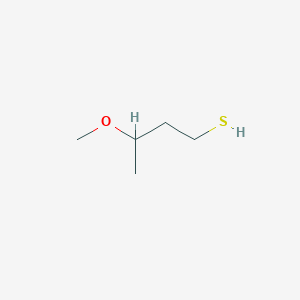

3-Methoxybutane-1-thiol

Description

Properties

Molecular Formula |

C5H12OS |

|---|---|

Molecular Weight |

120.22 g/mol |

IUPAC Name |

3-methoxybutane-1-thiol |

InChI |

InChI=1S/C5H12OS/c1-5(6-2)3-4-7/h5,7H,3-4H2,1-2H3 |

InChI Key |

UIGOVCCELNFAMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCS)OC |

Origin of Product |

United States |

Foundational & Exploratory

3-Methoxybutane-1-thiol: A Technical Overview of Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Methoxybutane-1-thiol. Due to the limited availability of experimental data for this specific compound, this document combines known structural information with predicted physicochemical properties. Furthermore, it outlines generalized experimental protocols for the synthesis and analysis of alkoxy-thiols, which are applicable to this compound. This guide also discusses the potential biological significance of this molecule by examining the well-established roles of thiol and alkoxy functional groups in biological systems. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using logical diagrams.

Chemical Structure and Identification

This compound is an organic compound containing both a methoxy ether group and a terminal thiol (sulfhydryl) group. The presence of these two functional groups suggests a molecule with a unique combination of polarity and reactivity.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2354274-21-6 |

| Molecular Formula | C₅H₁₂OS |

| SMILES | CC(OC)CCS |

| InChI Key | Not readily available |

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Weight | 120.21 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~150-160 °C | Estimation based on structurally similar compounds. |

| Density | ~0.9 - 1.0 g/cm³ | Estimation based on structurally similar compounds. |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | The thiol group provides some polarity, while the hydrocarbon backbone limits water solubility. |

| pKa (Thiol) | ~10-11 | Typical pKa range for alkanethiols. |

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound have not been published. However, based on established organic chemistry principles, the following sections outline generalized methodologies for its synthesis and analysis.

Synthesis of 3-Alkoxy-1-alkanethiols

A common and effective method for the synthesis of thiols from alkyl halides is the reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea. For this compound, a plausible synthetic route would involve the nucleophilic substitution of a suitable 3-methoxybutyl halide.

General Protocol:

-

Starting Material Preparation: The synthesis would commence with a 3-methoxybutyl halide, such as 1-bromo-3-methoxybutane or 1-chloro-3-methoxybutane. This precursor can be synthesized from 3-methoxy-1-butanol.

-

Nucleophilic Substitution: The 3-methoxybutyl halide is reacted with a source of the sulfhydryl group.

-

Method A (Sodium Hydrosulfide): Reaction with sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethylformamide (DMF) would directly yield the thiol. This is an S_N2 reaction.

-

Method B (Thiourea): Reaction with thiourea followed by hydrolysis is an alternative that can minimize the formation of dialkyl sulfide byproducts. The initial reaction forms an isothiouronium salt, which is then hydrolyzed with a base (e.g., sodium hydroxide) to release the thiol.

-

-

Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by distillation or column chromatography to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It allows for the separation, identification, and quantification of the analyte.

General Protocol:

-

Sample Preparation: The sample containing this compound is diluted in a suitable volatile solvent (e.g., dichloromethane or hexane). An internal standard may be added for quantitative analysis.

-

GC Separation: A small volume of the prepared sample is injected into the gas chromatograph. The compound is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

-

MS Detection and Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used for identification.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. However, the presence of a thiol group suggests potential roles in redox regulation and antioxidant processes, as is common for many low-molecular-weight thiols in biological systems.[1]

The thiol group can participate in a variety of biologically relevant reactions:

-

Antioxidant Activity: Thiols can act as radical scavengers, protecting cells from oxidative damage.

-

Redox Signaling: The reversible oxidation of thiols to disulfides is a key mechanism in cellular signaling.

-

Enzyme Cofactors: The sulfhydryl group is a key component of coenzyme A, which is central to metabolism.

-

Detoxification: Thiols, such as in glutathione, are involved in the detoxification of xenobiotics.

The methoxy group generally increases the lipophilicity of a molecule, which could influence its ability to cross cell membranes.

Conclusion

This compound is a molecule with interesting structural features, combining the properties of an ether and a thiol. While specific experimental data for this compound is scarce, this guide provides a foundational understanding of its structure, predicted properties, and general methodologies for its synthesis and analysis. Further experimental investigation is required to fully characterize its physicochemical properties and to explore its potential biological activities. The information presented herein should serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who may be interested in exploring this and related alkoxy-thiol compounds.

References

Unraveling the Identity of 3-Methoxybutane-1-thiol: A Case of Mistaken Identity in Chemical Nomenclature

A comprehensive investigation into the chemical compound "3-Methoxybutane-1-thiol" has revealed a significant ambiguity in its nomenclature, with no definitive CAS number or substantial body of scientific literature corresponding to this specific name. Extensive searches across chemical databases and scientific repositories consistently point towards two related but distinct compounds: 3-methyl-1-butanethiol and 3-methoxy-1-butanol . This suggests that "this compound" may be a misnomer or a compound that is not widely synthesized or documented.

For researchers, scientists, and drug development professionals, precise chemical identification is paramount to ensure the validity and reproducibility of experimental work. The lack of a unique identifier for "this compound" precludes the compilation of a reliable and in-depth technical guide as requested.

Key Identifiers of Related Compounds

To aid in the clarification of the intended subject of inquiry, the identifiers for the two most probable alternative compounds are presented below.

| Identifier | 3-Methyl-1-butanethiol | 3-Methoxy-1-butanol |

| CAS Number | 541-31-1 | 2517-43-3 |

| IUPAC Name | 3-methylbutane-1-thiol | 3-methoxybutan-1-ol |

| Synonyms | Isoamyl mercaptan, Isopentyl mercaptan | |

| PubChem CID | 10925 | 17291 |

| EC Number | 208-774-3 | 219-741-8 |

| UNII | MMK4SUN45E | SJ995B41AO |

Physicochemical Properties

A summary of the key physicochemical properties for both "3-methyl-1-butanethiol" and "3-methoxy-1-butanol" is provided for comparative purposes.

| Property | 3-Methyl-1-butanethiol | 3-Methoxy-1-butanol |

| Molecular Formula | C₅H₁₂S | C₅H₁₂O₂ |

| Molecular Weight | 104.21 g/mol | 104.15 g/mol |

| Boiling Point | 117-118 °C | 159-163 °C |

| Density | 0.835 g/mL at 25 °C | 0.921-0.924 g/mL at 20 °C |

| Flash Point | 18.3 °C (65 °F) | 47 °C (117 °F) |

| Refractive Index | 1.4432 at 20 °C | 1.415-1.417 at 20 °C |

Logical Relationship Diagram

The following diagram illustrates the relationship between the user's query and the identified, well-documented chemical compounds.

Caption: Logical workflow illustrating the ambiguity of the queried chemical name.

Due to the absence of verifiable data for "this compound," it is not possible to provide detailed experimental protocols or further visualizations as requested. Researchers are advised to verify the correct CAS number and IUPAC name of their compound of interest before proceeding with any experimental work. Should a valid identifier for "this compound" be available, a comprehensive technical guide could be developed.

Physical properties of 3-Methoxybutane-1-thiol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the key physical properties of 3-Methoxybutane-1-thiol, specifically its boiling point and density. Due to a lack of available experimental data in peer-reviewed literature and chemical databases, this guide focuses on established methodologies for the experimental determination of these properties. Detailed protocols are provided to enable researchers to accurately measure the boiling point and density of this compound or analogous compounds in a laboratory setting.

Introduction

This compound is an organosulfur compound with potential applications in various fields of chemical research and development. A thorough understanding of its physical properties is fundamental for its handling, purification, and use in synthetic protocols. This guide addresses the determination of two such critical properties: boiling point and density.

Physical Properties of this compound

A comprehensive search of scientific databases reveals a lack of experimentally determined values for the boiling point and density of this compound. It is common for novel or less-studied compounds to have incomplete physical property data. Therefore, this guide provides detailed experimental protocols for the determination of these values.

Table 1: Physical Property Data for this compound

| Physical Property | Experimental Value | Predicted/Estimated Value |

| Boiling Point | Data not available | Not readily available |

| Density | Data not available | Not readily available |

Experimental Protocols for Property Determination

The following sections outline standard laboratory procedures for determining the boiling point and density of a liquid organic compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] This can be accurately measured using several techniques, with the choice often depending on the amount of sample available.[1]

3.1.1. Thiele Tube Method (Microscale)

This method is advantageous as it requires a small amount of the sample (less than 0.5 mL).[2]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating oil (mineral oil or silicone oil), and a heat source (Bunsen burner or heating mantle).

-

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is immersed in the oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

-

3.1.2. Simple Distillation Method (Macroscale)

For larger sample volumes (> 5 mL), a simple distillation provides both purification and a boiling point measurement.[1][4]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm leading to the condenser.

-

The liquid is heated to a boil.

-

The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the first drop of distillate is collected. This temperature represents the boiling point.[5]

-

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.[6]

3.2.1. Pycnometer Method

This method provides a very accurate determination of density.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The mass of the pycnometer filled with the sample is determined at the same constant temperature.

-

The density of the sample is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water at the experimental temperature.

-

3.2.2. Hydrometer Method

This method is quicker but generally less accurate than the pycnometer method.[6]

-

Apparatus: Hydrometer, a graduated cylinder of appropriate size.

-

Procedure:

-

The graduated cylinder is filled with this compound to a level that will allow the hydrometer to float freely without touching the bottom or sides.

-

The hydrometer is gently lowered into the liquid until it floats.

-

The density is read from the scale on the hydrometer at the point where the surface of the liquid meets the stem.

-

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid compound like this compound.

Caption: Workflow for the experimental determination of boiling point and density.

Conclusion

References

A Technical Guide to the Spectroscopic Profile of 3-Methoxybutane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Methoxybutane-1-thiol, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on high-quality predicted data, offering a valuable reference for its characterization. The guide also outlines standardized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, which are broadly applicable to molecules of this class.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using advanced computational models and provide a close approximation of expected experimental values.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.35 | s | 3H | -OCH₃ |

| 3.20 - 3.30 | m | 1H | -CH(OCH₃)- |

| 2.55 | t | 2H | -CH₂-SH |

| 1.70 | q | 2H | -CH₂-CH₂- |

| 1.35 | t | 1H | -SH |

| 1.20 | d | 3H | -CH(OCH₃)CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 75.5 | -CH(OCH₃)- |

| 56.0 | -OCH₃ |

| 35.0 | -CH₂-CH₂- |

| 25.0 | -CH₂-SH |

| 20.0 | -CH(OCH₃)CH₃ |

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2950-2850 | C-H | Stretching |

| 2550-2600 | S-H | Stretching (weak) |

| 1465 | C-H | Bending |

| 1100 | C-O | Stretching |

| 600-700 | C-S | Stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 120 | 25 | [M]⁺ (Molecular Ion) |

| 105 | 15 | [M - CH₃]⁺ |

| 87 | 100 | [M - SH]⁺ |

| 75 | 40 | [CH(OCH₃)CH₂CH₃]⁺ |

| 59 | 60 | [CH(OCH₃)CH₃]⁺ |

| 45 | 80 | [CH₂OH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and a pulse angle of 45 degrees.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same 125 MHz spectrometer. Use a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and accumulating 1024 scans for a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-FTIR: Place a drop of neat liquid this compound directly onto the crystal of an ATR-FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Electron Ionization (EI)-MS: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet. For EI, use a standard electron energy of 70 eV. The mass analyzer (e.g., a quadrupole or time-of-flight) should be set to scan a mass range of m/z 30-200.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Reactivity Profile of 3-Methoxybutane-1-thiol with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybutane-1-thiol is a thiol-containing organic molecule with a reactive sulfhydryl (-SH) group that governs its chemical behavior. Due to the high nucleophilicity of the sulfur atom, this compound is expected to react readily with a variety of electrophiles. This technical guide details the predicted reactivity profile of this compound based on the well-established chemistry of simple alkanethiols. The primary reactions include S-alkylation, oxidation to disulfides and sulfonic acids, and Michael-type additions. Understanding this reactivity is crucial for its application in organic synthesis and drug development, where the thiol group can be used for conjugation or as a target for electrophilic drugs. This document provides a theoretical framework for its reactivity, along with generalized experimental protocols and illustrative diagrams.

Introduction to the Reactivity of Thiols

Thiols, or mercaptans, are sulfur analogs of alcohols. The sulfur atom in the sulfhydryl group of this compound is larger and its electrons are more polarizable than the oxygen in a corresponding alcohol. This leads to several key differences in reactivity:

-

Acidity: Thiols are generally more acidic than alcohols. The pKa of simple alkanethiols is typically in the range of 10-11, compared to 16-18 for alcohols.[1][2] This means that this compound can be readily deprotonated by common bases to form the corresponding thiolate anion.

-

Nucleophilicity: Both the neutral thiol and its conjugate base, the thiolate, are excellent nucleophiles.[2][3][4] The thiolate is a particularly potent nucleophile and will readily participate in substitution and addition reactions with a wide range of electrophiles.

The methoxy group at the 3-position is not expected to have a significant electronic effect on the reactivity of the distant thiol group, thus the reactivity of this compound is predicted to be similar to that of other primary alkanethiols.

Predicted Reactivity with Electrophiles

The reactivity of this compound is dominated by the nucleophilic character of the sulfur atom. The following sections outline the expected reactions with common classes of electrophiles.

S-Alkylation with Alkyl Halides

This compound is expected to react with primary and secondary alkyl halides in a classic SN2 reaction to form the corresponding thioether (sulfide). The reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate.

-

Reaction: R-SH + R'-X + Base → R-S-R' + HB + X-

-

(where R = 3-methoxybutyl, R' = alkyl group, X = halide)

-

-

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]

Oxidation Reactions

The sulfur atom in this compound can exist in various oxidation states, making it susceptible to oxidation.

-

To Disulfides: Mild oxidizing agents such as iodine (I2) or air in the presence of a base will oxidize this compound to its corresponding disulfide. This is a common reaction for thiols and is reversible with reducing agents.[7][8][9][10]

-

Reaction: 2 R-SH + [O] → R-S-S-R + H2O

-

-

To Sulfonic Acids: Stronger oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid will oxidize the thiol to a sulfonic acid.

-

Reaction: R-SH + 3 [O] → R-SO3H

-

Michael Addition to α,β-Unsaturated Carbonyls

As a potent nucleophile, the thiolate of this compound is expected to undergo a conjugate (Michael) addition to α,β-unsaturated carbonyl compounds, such as enones and enoates. This reaction forms a new carbon-sulfur bond at the β-carbon of the electrophile.[11][12]

-

Reaction: R-SH + CH2=CH-C(=O)-R' + Base → R-S-CH2-CH2-C(=O)-R'

Quantitative Data Summary

| Reaction Type | Electrophile Class | Expected Reactivity | Influencing Factors | Typical Alkanethiol pKa |

| S-Alkylation | Alkyl Halides (1°, 2°) | High | Base strength, solvent, leaving group ability | ~10-11 |

| Oxidation | Mild Oxidants (I2, air) | High | Oxidant strength, pH | ~10-11 |

| Oxidation | Strong Oxidants (H2O2, KMnO4) | High | Oxidant strength, reaction conditions | ~10-11 |

| Michael Addition | α,β-Unsaturated Carbonyls | High | Base catalysis, nature of the Michael acceptor | ~10-11 |

Experimental Protocols

The following are generalized experimental protocols for key reactions of thiols, which can be adapted for this compound.

General Protocol for S-Alkylation of a Thiol

-

Deprotonation: Dissolve the thiol (1 equivalent) in a suitable polar aprotic solvent such as THF or DMF. Add a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe) (1.1 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at this temperature for 30 minutes to an hour to ensure complete formation of the thiolate.

-

Alkylation: Add the alkyl halide (1 equivalent) dropwise to the solution of the thiolate at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Oxidation of a Thiol to a Disulfide

-

Reaction Setup: Dissolve the thiol (1 equivalent) in a suitable solvent (e.g., methanol, water, or a biphasic system).

-

Oxidation: Add a solution of the oxidizing agent, such as iodine (0.5 equivalents) in methanol or 30% hydrogen peroxide (1.1 equivalents) with a catalytic amount of sodium iodide, dropwise to the thiol solution.[8]

-

Monitoring: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by the disappearance of the thiol (e.g., by TLC using a potassium permanganate stain).

-

Work-up: If using iodine, the reaction can be quenched with a solution of sodium thiosulfate to remove any excess iodine. Extract the disulfide with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The disulfide can be purified by recrystallization or column chromatography.

General Protocol for Michael Addition of a Thiol

-

Reaction Setup: Dissolve the α,β-unsaturated carbonyl compound (1 equivalent) in a suitable solvent like ethanol or THF.

-

Thiol Addition: Add the thiol (1.1 equivalents) to the solution.

-

Base Catalysis: Add a catalytic amount of a base, such as triethylamine (Et3N) or sodium hydroxide (NaOH), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purification: Purify the adduct by column chromatography.

Visualizations

Signaling Pathways and Logical Relationships

The fundamental reactivity of this compound is governed by the nucleophilicity of the sulfur atom, which is enhanced upon deprotonation. The following diagram illustrates this relationship and its subsequent reaction with a generic electrophile.

Caption: Nucleophilicity and reaction pathway of this compound.

Experimental Workflow

The following diagram outlines a typical laboratory workflow for the S-alkylation of this compound.

Caption: General experimental workflow for the S-alkylation of a thiol.

References

- 1. chem.indiana.edu [chem.indiana.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Methoxybutane-1-thiol

For Immediate Release

LACK OF PUBLIC DATA NECESSITATES THEORETICAL ANALYSIS OF 3-METHOXYBUTANE-1-THIOL THERMAL STABILITY

In the absence of publicly available experimental data on the thermal stability and degradation of this compound, this technical guide presents a theoretical framework based on established principles of organic chemistry. The following analysis of potential degradation pathways and products is intended to provide a foundational understanding for researchers, scientists, and drug development professionals. The experimental protocols detailed herein are the standard methods that would be employed to verify these predictions.

Predicted Thermal Degradation Pathways

The thermal degradation of this compound is anticipated to proceed through several competing pathways, primarily driven by the relative bond dissociation energies within the molecule. The primary mechanisms are expected to be homolytic bond cleavage and intramolecular elimination.

1. Homolytic Bond Cleavage: At elevated temperatures, the covalent bonds within the this compound molecule are expected to break homolytically, where each atom in the bond retains one electron, leading to the formation of free radicals. The most likely points of initial cleavage are the C-S, C-C, and C-O bonds.

-

C-S Bond Cleavage: The carbon-sulfur bond is generally weaker than carbon-carbon and carbon-oxygen bonds, making it a probable site for initial cleavage. This would result in the formation of a 3-methoxybutyl radical and a sulfhydryl radical.

-

C-C Bond Cleavage: Cleavage of the carbon-carbon bonds at various positions along the butane chain would lead to a variety of smaller radical fragments.

-

C-O Bond Cleavage: The carbon-oxygen bond in the methoxy group could also cleave, yielding a methyl radical and a 3-mercaptobutoxy radical.

These initial radical species can then participate in a cascade of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of final degradation products.

2. Intramolecular Elimination (Pyrolysis): A concerted, non-radical pathway involving a cyclic transition state could also contribute to the degradation of this compound. This type of reaction, often referred to as a thermal syn-elimination, could lead to the formation of stable, non-radical products. For example, a six-membered transition state could facilitate the elimination of hydrogen sulfide (H₂S) to form 3-methoxy-1-butene.

A diagram illustrating the predicted primary degradation pathways is provided below.

Predicted Degradation Products

Based on the pathways described above, the thermal degradation of this compound is expected to yield a mixture of volatile and non-volatile products. A summary of the predicted primary products is presented in Table 1.

| Predicted Product | Formation Pathway | Physical State (STP) |

| Hydrogen Sulfide (H₂S) | Intramolecular Elimination | Gas |

| 3-Methoxy-1-butene | Intramolecular Elimination | Liquid |

| Methane | Radical Recombination | Gas |

| Butane | Radical Recombination | Gas |

| Dimethyl ether | Radical Recombination | Gas |

| Various alkenes/alkanes | Radical Disproportionation | Gas/Liquid |

| Higher molecular weight sulfur compounds | Radical Recombination | Liquid/Solid |

Table 1: Predicted Primary Thermal Degradation Products of this compound.

Experimental Protocols for Thermal Stability Analysis

To empirically determine the thermal stability and degradation profile of this compound, a suite of analytical techniques would be employed. The following are detailed protocols for the key recommended experiments.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which the compound degrades and to quantify the mass loss associated with decomposition.

-

Methodology:

-

A small, precisely weighed sample (5-10 mg) of this compound is placed in a high-purity, inert crucible (e.g., alumina or platinum).

-

The crucible is placed on a sensitive microbalance within a furnace.

-

An inert atmosphere (e.g., nitrogen or argon) is established and maintained at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperatures of maximum degradation rates (from the derivative of the TGA curve).

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

-

Methodology:

-

A small, accurately weighed sample (2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed reference pan is also prepared.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

The resulting DSC curve (heat flow vs. temperature) will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically observed as a complex series of exothermic and/or endothermic events.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) of Evolved Gases

-

Objective: To identify the volatile products generated during thermal degradation.

-

Methodology:

-

The outlet of the TGA furnace is coupled to the injection port of a gas chromatograph via a heated transfer line.

-

As the this compound sample is heated in the TGA, the evolved gases are swept by the inert purge gas into the GC.

-

At specific temperatures of interest (e.g., at the onset of mass loss and at peak degradation rates), a sample of the evolved gas is injected onto the GC column.

-

The GC separates the individual components of the gas mixture based on their volatility and interaction with the stationary phase of the column.

-

As each component elutes from the GC column, it enters the mass spectrometer.

-

The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

-

The mass spectra are compared to a library of known spectra to identify the degradation products.

-

A diagram illustrating the experimental workflow for the comprehensive thermal analysis of this compound is provided below.

Conclusion

While this guide provides a scientifically grounded, theoretical framework for the thermal stability and degradation of this compound, it is imperative that these predictions are confirmed through rigorous experimental investigation. The detailed protocols provided herein offer a clear roadmap for such a study. A comprehensive understanding of the thermal behavior of this compound is crucial for its safe handling, storage, and application in research and development.

The Solubility Profile of 3-Methoxybutane-1-thiol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-methoxybutane-1-thiol in various organic solvents. In the absence of direct experimental quantitative data, this document outlines a predicted solubility profile based on the physicochemical properties of its constituent functional groups—a thiol and an ether—and the overall molecular structure. This guide also details standardized experimental protocols for determining solubility and presents a logical workflow for solubility prediction. This information is intended to assist researchers, scientists, and professionals in drug development in handling, formulating, and utilizing this compound.

Introduction

This compound is an organosulfur compound of interest in various chemical and pharmaceutical applications. Its unique structure, incorporating both a thiol (-SH) and an ether (-O-) functional group, imparts a distinct set of physical and chemical properties that influence its behavior in different solvent systems. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and biological studies.

The principle of "like dissolves like" is the cornerstone of solubility prediction. The polarity, hydrogen bonding capability, and van der Waals forces of both the solute and the solvent dictate the extent of miscibility. This compound possesses a polar thiol group, a moderately polar ether group, and a nonpolar butane backbone. This amphiphilic nature suggests a broad solubility range in organic solvents.

Predicted Solubility of this compound

Due to the lack of specific experimental data for this compound, the following table provides a predicted solubility profile based on the known solubility of similar compounds, such as butanethiol and methoxybutane. Butanethiol is reported to be soluble in alcohol and ether and slightly soluble in chloroform.[1][2] 2-Methoxybutane is described as being soluble in other organic solvents.[3] Thiols, in general, are less soluble in polar solvents than their alcohol counterparts due to weaker hydrogen bonding.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The thiol group can engage in hydrogen bonding with alcohols. The alkyl chain is compatible with the alcohol's alkyl group. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The ether functional group in this compound is structurally similar to these solvents, promoting miscibility. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Ketones are polar aprotic solvents that can interact favorably with the polar groups of the thiol. |

| Esters | Ethyl acetate | High | Similar polarity to ketones, expected to be a good solvent. |

| Halogenated Solvents | Dichloromethane, Chloroform | Medium to High | These solvents can dissolve a wide range of organic compounds. Slight polarity differences may affect miscibility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Medium | The nonpolar butane backbone will interact favorably with aromatic rings, but the polar functional groups may limit complete miscibility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Medium | The nonpolar nature of these solvents is compatible with the butane chain, but they will not effectively solvate the polar thiol and ether groups. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are capable of dissolving a wide range of polar and nonpolar compounds. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol should be followed. The most common method is the isothermal shake-flask method.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the constant temperature to allow the undissolved solute to settle. If necessary, centrifuge the sample to facilitate the separation of the excess solute.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-calibrated pipette.

-

Dilution: Dilute the aliquot with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as GC-FID, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Solubility Prediction Workflow

The following diagram illustrates the logical workflow for predicting the solubility of an organic compound like this compound based on its structural features and the properties of the solvent.

Caption: Logical workflow for predicting the solubility of this compound.

Conclusion

References

Potential Reaction Mechanisms of 3-Methoxybutane-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential reaction mechanisms involving 3-Methoxybutane-1-thiol. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from well-established principles of thiol chemistry to predict its reactivity. The guide covers key reaction pathways including nucleophilic substitution for its synthesis, oxidation to its corresponding disulfide, Michael addition to α,β-unsaturated systems, and radical-mediated thiol-ene reactions. Detailed hypothetical experimental protocols, based on analogous transformations, are provided to serve as a starting point for laboratory investigation. Quantitative data from similar reactions are summarized to offer expected trends in yields. The described mechanisms and pathways are visualized through diagrams to facilitate a deeper understanding of the chemical principles at play. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the application of functionalized thiols.

Introduction

This compound is a bifunctional molecule containing both a thiol (-SH) and a methoxy (-OCH₃) group. This combination of functionalities imparts unique chemical properties, making it an interesting building block for the synthesis of more complex molecules in drug discovery and materials science. The thiol group is a versatile functional group known for its nucleophilicity and its ability to undergo oxidation to form disulfide bonds, a linkage of significant importance in biological systems and polymer chemistry. The presence of the methoxy group can influence the molecule's polarity, solubility, and metabolic stability, and may also play a role in directing the regioselectivity of certain reactions.

This guide will systematically explore the predicted reactivity of this compound across four major classes of reactions:

-

Synthesis via Nucleophilic Substitution: The formation of the thiol group.

-

Oxidation: The conversion of the thiol to a disulfide.

-

Michael Addition: The conjugate addition of the thiol to activated alkenes.

-

Thiol-Ene Reaction: The radical-based addition to alkenes.

Synthesis of this compound

The most probable synthetic route to this compound involves a nucleophilic substitution reaction on a suitable precursor, such as 1-bromo-3-methoxybutane or 3-methoxybutan-1-ol. A common and efficient method for the preparation of thiols from alkyl halides involves the use of thiourea. This method is often preferred over using sodium hydrosulfide to avoid the formation of the corresponding sulfide as a major byproduct.[1]

Proposed Synthesis from 3-Methoxybutan-1-ol

A two-step synthesis starting from the commercially available 3-methoxybutan-1-ol is a plausible approach. The first step would involve the conversion of the alcohol to a good leaving group, such as a tosylate or a bromide, followed by nucleophilic substitution with a thiolating agent.

Step 1: Conversion of Alcohol to Alkyl Halide (e.g., Bromide)

A standard method for converting a primary alcohol to an alkyl bromide is treatment with phosphorus tribromide (PBr₃).

Step 2: Nucleophilic Substitution with Thiourea

The resulting 1-bromo-3-methoxybutane can then be treated with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed with a base to yield the desired thiol.[1][2]

Hypothetical Experimental Protocol

Materials:

-

3-Methoxybutan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Thiourea

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Bromination: To a solution of 3-methoxybutan-1-ol (1 equivalent) in diethyl ether at 0 °C, slowly add phosphorus tribromide (0.33 equivalents). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 1-bromo-3-methoxybutane.

-

Thiol Synthesis: A mixture of 1-bromo-3-methoxybutane (1 equivalent) and thiourea (1.1 equivalents) in ethanol is heated to reflux for 3 hours. A solution of sodium hydroxide (2.2 equivalents) in water is then added, and the mixture is refluxed for an additional 2 hours. After cooling, the reaction mixture is acidified with hydrochloric acid. The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by distillation.

Table 1: Representative Yields for Thiol Synthesis from Alkyl Halides using Thiourea

| Alkyl Halide Precursor | Thiol Product | Reported Yield (%) |

| 1-Bromobutane | Butane-1-thiol | ~85% |

| 1-Bromohexane | Hexane-1-thiol | ~90% |

| Benzyl Bromide | Benzylthiol | ~92% |

Note: Yields are based on analogous reactions and may vary for this compound.

References

An In-depth Technical Guide to the Health and Safety of Alkoxy-Substituted Thiols for Research and Development

Introduction

Alkoxy-substituted thiols are a class of organic compounds containing both an ether and a thiol functional group. These molecules are of interest in various research and development sectors, including pharmaceuticals, materials science, and fragrance chemistry. Due to the presence of the thiol group, these compounds often exhibit a strong, unpleasant odor and possess significant toxicological and flammable properties. This guide provides a summary of the available health and safety information for two representative compounds, 3-Methoxypropane-1-thiol and 3-Methoxybenzenethiol, to inform safe handling practices in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties for 3-Methoxypropane-1-thiol and 3-Methoxybenzenethiol is presented in Table 1. These properties are critical for understanding the potential hazards and for designing appropriate storage and handling procedures.

Table 1: Physicochemical Properties of Selected Alkoxy-Substituted Thiols

| Property | 3-Methoxypropane-1-thiol | 3-Methoxybenzenethiol |

| CAS Number | 67275-37-0[1] | 15570-12-4[2][3][4][5][6][7] |

| Molecular Formula | C4H10OS[1] | C7H8OS[2][3][5][6][8] |

| Molecular Weight | 106.19 g/mol [1] | 140.20 g/mol [2][5][6] |

| Appearance | Not specified | Clear colorless to light yellow liquid[3] |

| Boiling Point | Not specified | 223-226 °C[7] |

| Density | Not specified | 1.13 g/mL at 25 °C |

| Flash Point | Not specified | 96 °C (closed cup)[9] |

| Solubility | Not specified | Soluble in methanol, benzene, hexane, toluene, and dichloromethane. Not miscible or difficult to mix in water.[7] |

Toxicological Data

The toxicological profile of alkoxy-substituted thiols is of primary concern for laboratory personnel. The available data, primarily from GHS classifications, indicates that these compounds should be handled with care. A summary of the GHS hazard statements for 3-Methoxypropane-1-thiol and 3-Methoxybenzenethiol is provided in Table 2.

Table 2: GHS Hazard Classifications for Selected Alkoxy-Substituted Thiols

| GHS Hazard Statement Code | Hazard Statement | 3-Methoxypropane-1-thiol[1] | 3-Methoxybenzenethiol[2] |

| H226 | Flammable liquid and vapor | ✓ | |

| H300/H302 | Fatal/Harmful if swallowed | Harmful | Fatal/Harmful |

| H312 | Harmful in contact with skin | ✓ | ✓ |

| H315 | Causes skin irritation | ✓ | ✓ |

| H319 | Causes serious eye irritation | ✓ | ✓ |

| H331/H332 | Toxic/Harmful if inhaled | Harmful | Toxic/Harmful |

| H335 | May cause respiratory irritation | ✓ | ✓ |

Note: A checkmark (✓) indicates that the hazard statement applies to the compound.

Flammability and Reactivity

The flammability of these compounds is another significant safety consideration. While a specific flashpoint for 3-Methoxypropane-1-thiol was not found, it is classified as a flammable liquid and vapor (H226).[1] 3-Methoxybenzenethiol has a flash point of 96 °C, indicating it is a combustible liquid.[9]

These compounds may be incompatible with strong oxidizing agents, strong acids, and strong bases. They may also be air-sensitive, requiring handling under an inert atmosphere.

Experimental Protocols

Detailed experimental protocols for the safety testing of 3-Methoxybutane-1-thiol or its analogues are not available in the public domain. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to assess the acute toxicity of chemicals. A generalized workflow for an acute oral toxicity study based on OECD Guideline 423 (Acute Toxic Class Method) is described below.

This method involves the administration of the test substance to a small group of animals in a stepwise procedure using defined dose levels. The outcome of the test is the classification of the substance into a GHS category for acute oral toxicity.[10][11][12][13]

Principle of the Test: The test proceeds in a sequential manner, with the results from one step determining the dose for the next. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[10]

Procedure:

-

Animal Selection and Preparation: Healthy, young adult rodents (typically rats) are used. Animals are acclimatized to the laboratory conditions before the study. Food is withheld overnight before dosing, but water is available ad libitum.[14]

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[14]

-

Stepwise Dosing: The decision to proceed to the next dose level is based on the number of animals that survive or die at the current dose level.

-

Data and Reporting: The final report includes details of the test animals, dose levels, clinical observations, body weight data, and any macroscopic findings at necropsy. The GHS classification is determined based on the outcomes at the different dose levels.

Visualizations

The following diagram outlines the general workflow for safely handling volatile and toxic thiols in a laboratory setting.

References

- 1. 3-Methoxypropane-1-thiol | C4H10OS | CID 21711028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxybenzenethiol | C7H8OS | CID 84989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Methoxybenzenethiol 15570-12-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 3-Methoxybenzenethiol | TRC-M292965-1G | LGC Standards [lgcstandards.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-Methoxybenzenethiol | 15570-12-4 [chemicalbook.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. 3-Methoxythiophenol 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 12. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 13. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 14. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Notes & Protocols for the Quantification of 3-Methoxybutane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Methoxybutane-1-thiol, a volatile thiol compound. Given the inherent challenges in analyzing volatile sulfur compounds—such as their low concentrations in complex matrices, high reactivity, and potential for oxidation—the following methods are designed to ensure sensitivity, selectivity, and reproducibility.

The primary recommended technique is Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the analysis of volatile and semi-volatile compounds. For instances where derivatization is preferable to enhance stability and detection, a High-Performance Liquid Chromatography (HPLC) method is also outlined.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the direct quantification of this compound in various matrices, including environmental, food and beverage, and biological samples. A key challenge in thiol analysis is preventing their loss during sample preparation and analysis.

Experimental Protocol: GC-MS

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from methods used for the analysis of volatile thiols in complex matrices like wine.

-

Objective: To isolate and concentrate this compound from the sample matrix while removing interfering substances.

-

Materials:

-

SPE cartridges with a sorbent suitable for thiol capture (e.g., silver-impregnated silica gel or a polymeric sorbent).

-

Dichloromethane (DCM), HPLC grade.

-

Phosphate buffer (pH 7.0).

-

Cysteine solution (for elution).

-

Internal Standard (IS): A structurally similar, stable isotope-labeled thiol or a thiol not expected in the sample (e.g., 4-methoxy-2-methylbutane-2-thiol, if not present).

-

-

Procedure:

-

Spike the sample with the internal standard.

-

Adjust the sample pH to 7.0 with phosphate buffer.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with deionized water to remove polar interferences.

-

Elute the trapped thiols with a solution of cysteine in an appropriate solvent. Cysteine acts as a displacement agent to release the thiols from the sorbent.

-

Collect the eluate for GC-MS analysis.

-

2. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher sensitivity and selectivity).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column is recommended (e.g., DB-5ms, HP-5ms).

-

Injector: Splitless mode is preferred for trace analysis.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 5°C/minute to 250°C.

-

Final hold: 5 minutes at 250°C.

-

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for this compound and the internal standard.

-

Quantitative Data Summary (Anticipated Performance)

The following table summarizes the anticipated performance of the GC-MS method for the quantification of this compound, based on data from structurally similar volatile thiols.[1] These values should be validated for the specific analyte and matrix.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.5 - 5 ng/L |

| Limit of Quantification (LOQ) | 1.5 - 15 ng/L |

| Linearity (R²) | > 0.99 |

| Recovery | 85 - 110% |

| Precision (%RSD) | < 15% |

Method 2: Quantification by HPLC with Pre-Column Derivatization

This method is suitable for samples where the volatility of this compound poses a challenge or when enhanced stability and detection sensitivity are required. Derivatization with a UV-active or fluorescent tag allows for detection by standard HPLC detectors.

Experimental Protocol: HPLC with Derivatization

1. Sample Preparation and Derivatization

-

Objective: To chemically modify this compound to improve its stability and detectability by HPLC.

-

Derivatizing Agent: 4,4'-dithiodipyridine (DTDP) is a suitable reagent that reacts with thiols to form a stable, UV-active derivative.

-

Procedure:

-

Spike the sample with an appropriate internal standard.

-

Mix the sample with a solution of DTDP in a suitable solvent (e.g., acetonitrile).

-

Allow the reaction to proceed at room temperature for a defined period.

-

Quench the reaction if necessary.

-

The derivatized sample is then ready for HPLC analysis.

-

2. HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the absorbance maximum of the DTDP-thiol derivative.

-

Quantitative Data Summary (Anticipated Performance)

The anticipated performance of the HPLC method with DTDP derivatization is summarized below, based on similar thiol analyses.[2]

| Parameter | Expected Value |

| Limit of Detection (LOD) | 10 - 50 µg/L |

| Limit of Quantification (LOQ) | 30 - 150 µg/L |

| Linearity (R²) | > 0.995 |

| Recovery | 90 - 105% |

| Precision (%RSD) | < 10% |

Visualizations

Caption: Workflow for GC-MS quantification of this compound.

Caption: Decision tree for selecting an analytical method.

References

Gas Chromatography Methods for 3-Methoxybutane-1-thiol Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybutane-1-thiol is a volatile sulfur compound that can contribute to the aroma profile of various matrices, including alcoholic beverages. Its analysis is crucial for quality control and aroma characterization. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile compounds like this compound. This document provides detailed application notes and protocols for the analysis of this compound using various GC-based methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with a Flame Ionization Detector (GC-FID), and Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD).

The high volatility and reactivity of thiols present analytical challenges. Therefore, proper sample preparation and optimized GC conditions are paramount for accurate and reproducible results. The methods detailed below cover sample extraction, derivatization, and instrumental analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile organic compounds in liquid and solid samples.[1]

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with screw caps and septa

-

Heater-stirrer or water bath

-

Sodium chloride (NaCl)

-

Internal standard solution (e.g., 2-methyl-3-furanthiol)

Protocol:

-

Pipette 10 mL of the liquid sample (e.g., wine, beer) into a 20 mL headspace vial.

-

Add a known amount of internal standard solution.

-

Add 3 g of NaCl to the vial to increase the ionic strength of the sample and enhance the partitioning of the analyte into the headspace.

-

Immediately seal the vial with the screw cap.

-

Place the vial in a heater-stirrer or water bath set at a specific temperature (e.g., 40°C).

-

Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with constant agitation.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classic method for extracting analytes from a liquid sample into an immiscible solvent.

Materials:

-

Separatory funnel

-

Organic solvent (e.g., Dichloromethane)

-

Sodium sulfate (anhydrous)

-

Concentrator (e.g., rotary evaporator or nitrogen stream)

-

Internal standard solution

Protocol:

-

Place 50 mL of the liquid sample into a separatory funnel.

-

Add a known amount of internal standard solution.

-

Add 20 mL of dichloromethane to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate.

-

Drain the lower organic layer into a flask.

-

Repeat the extraction of the aqueous layer with another 20 mL of dichloromethane.

-

Combine the organic extracts.

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Transfer the concentrated extract to a GC vial for analysis.

Derivatization with Pentafluorobenzyl Bromide (PFBBr)

Derivatization is often employed to improve the chromatographic properties and detector response of thiols. PFBBr reacts with the thiol group to form a more stable and less volatile derivative.

Materials:

-

Pentafluorobenzyl bromide (PFBBr) solution in acetone

-

Potassium carbonate solution

-

Hexane

-

Vortex mixer

-

Centrifuge

Protocol:

-

To the 1 mL concentrated extract from LLE, add 100 µL of PFBBr solution.

-

Add 100 µL of potassium carbonate solution to catalyze the reaction.

-

Vortex the mixture for 1 minute.

-

Allow the reaction to proceed at room temperature for 1 hour.

-

Add 1 mL of hexane and vortex for 1 minute.

-

Centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer to a new GC vial for analysis.

Gas Chromatography Methods

The following tables summarize the instrumental parameters for the analysis of this compound using GC-FID, GC-SCD, and GC-MS.

GC-FID Method

| Parameter | Value |

| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (for SPME) or Split (10:1 for liquid injection) |

| Oven Program | 40°C (hold 2 min), ramp to 220°C at 5°C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Detector Temperature | 280°C |

| Makeup Gas | Nitrogen |

GC-SCD Method

Gas chromatography with a sulfur chemiluminescence detector (GC-SCD) offers high selectivity and sensitivity for sulfur-containing compounds.[1]

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |

| Injector Temperature | 260°C |

| Injection Mode | Splitless |

| Oven Program | 35°C (hold 5 min), ramp to 180°C at 8°C/min, hold 2 min |

| Carrier Gas | Helium at a constant flow of 1.5 mL/min |

| Detector Temperature | 800°C (furnace) |

| Ozone Flow | As per manufacturer's recommendation |

GC-MS Method

GC-MS provides both qualitative and quantitative information, allowing for confident identification of the analyte based on its mass spectrum.

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | 40°C (hold 3 min), ramp to 250°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (m/z 35-350) or Selected Ion Monitoring (SIM) |

| SIM Ions | To be determined based on the mass spectrum of this compound |

Quantitative Data Summary

| Parameter | GC-FID | GC-SCD | GC-MS (SIM) |

| Estimated Retention Time (on DB-WAX) | 10 - 15 min | - | - |

| Estimated Retention Time (on DB-5ms) | - | 8 - 12 min | 8 - 12 min |

| Limit of Detection (LOD) | 1 - 10 µg/L | 0.01 - 0.1 µg/L | 0.05 - 0.5 µg/L |

| Limit of Quantification (LOQ) | 5 - 30 µg/L | 0.03 - 0.3 µg/L | 0.15 - 1.5 µg/L |

| Linearity (R²) | > 0.99 | > 0.995 | > 0.995 |

Diagrams

General workflow for the GC analysis of this compound.

Key parameters of a gas chromatography method.

References

Application Notes and Protocols for 3-Methoxybutane-1-thiol in Thiol-Ene Click Chemistry

Disclaimer: No specific literature data was found for the use of 3-methoxybutane-1-thiol in thiol-ene click chemistry reactions. The following application notes and protocols are based on the general principles of thiol-ene chemistry and may require optimization for this specific substrate.

Introduction to Thiol-Ene Click Chemistry

Thiol-ene "click" chemistry is a powerful and versatile set of reactions that involve the addition of a thiol (R-SH) to an alkene (an "ene"). These reactions are characterized by their high efficiency, rapid reaction rates, stereoselectivity, and high yields, making them a prime example of click chemistry. The reaction can be initiated by radicals (e.g., through UV light or thermal initiators) or by a base/nucleophile (Michael addition). The radical-mediated pathway is particularly popular due to its mild reaction conditions and tolerance to a wide range of functional groups.

The robustness and orthogonality of the thiol-ene reaction have led to its widespread application in various fields, including polymer synthesis, materials science, surface modification, and bioconjugation. In drug development and related life sciences, thiol-ene chemistry is utilized for the synthesis of complex molecules, peptide modification, and the creation of biocompatible hydrogels.

Reaction Mechanism

The radical-initiated thiol-ene reaction proceeds via a free-radical chain mechanism, as illustrated below.

Application Notes and Protocols: 3-Methyl-2-butene-1-thiol in Flavor and Fragrance Research

Disclaimer: Initial research indicates a lack of publicly available data on the application of 3-Methoxybutane-1-thiol in flavor and fragrance research. Consequently, these application notes and protocols are provided for the closely related and extensively studied compound, 3-Methyl-2-butene-1-thiol (MBT), as a relevant and informative alternative. MBT is a potent aroma compound with significant relevance in the food, beverage, and fragrance industries.

Introduction

3-Methyl-2-butene-1-thiol (MBT) is a volatile organosulfur compound renowned for its potent and distinct aroma.[1] It is a key contributor to the characteristic "skunky" or "foxy" scent of certain cannabis varieties and is also responsible for the "lightstruck" flavor in beer that has been exposed to light.[1] Beyond these well-known occurrences, MBT is also found in a variety of other natural sources, including wasabi, roasted coffee, and certain wines, where it contributes to the overall flavor and aroma profile.[1][2] Its extremely low odor threshold makes it a compound of significant interest in flavor and fragrance research.

Sensory Profile and Quantitative Data

The sensory characteristics of 3-Methyl-2-butene-1-thiol are highly dependent on its concentration and the matrix in which it is present. While often associated with negative descriptors at high concentrations, it can contribute desirable notes at lower levels.

Table 1: Sensory Descriptors for 3-Methyl-2-butene-1-thiol

| Descriptor | Matrix/Concentration | Source |

| Skunky, Foxy | General | [1] |

| Amine, Leek, Onion | General | [3] |

| Sulfurous, Savory, Burnt Rubber | 0.10% in Propylene Glycol | [4] |

| Roasted Chicken, Pork, Meaty | 0.10% in Propylene Glycol | [4] |

| Roasted Coffee, Cheesy | 0.10% in Propylene Glycol | [4] |

| Freshly-brewed coffee, Cannabis-like | Flavor Standard | |

| Marijuana, Rubber, Beer | Prieto Picudo Wine | [5] |

Table 2: Odor Thresholds of 3-Methyl-2-butene-1-thiol

| Matrix | Odor Threshold (ng/L) | Source |

| Wine | 0.5 - 1 | [2][5][[“]] |

| Beer | 2 - 7 | [5] |

Experimental Protocols

The analysis of 3-Methyl-2-butene-1-thiol requires sensitive analytical techniques due to its low concentration in most products. Gas Chromatography-Olfactometry (GC-O) is a key technique for identifying and characterizing its aroma contribution.

Protocol 1: Analysis of 3-Methyl-2-butene-1-thiol in Wine using Purge and Trap with Gas Chromatography-Olfactometry (GC-O)

This protocol is based on the methodology described for the identification of volatile thiols in wine.[2][5]

Objective: To extract, identify, and characterize the aroma of 3-Methyl-2-butene-1-thiol in a wine sample.

Materials:

-

Wine sample

-

Purge and trap system

-

Gas chromatograph with a sniffing port (olfactometer) and a mass spectrometer (MS) detector

-

Capillary columns (polar and non-polar)

-

Helium carrier gas

-

Internal standard (e.g., deuterated analog of a related thiol)

-

Deionized water

-

Sorbent trap (e.g., Tenax®)

Methodology:

-

Sample Preparation:

-

Spike the wine sample with a known concentration of the internal standard.

-

Place a precise volume of the spiked wine sample into the purge vessel.

-

-

Purge and Trap Extraction:

-

Heat the sample to a controlled temperature (e.g., 40°C) to increase the volatility of the analytes.

-

Purge the sample with an inert gas (e.g., helium) for a set period (e.g., 15-30 minutes).

-

The volatile compounds, including MBT, are carried by the gas stream onto a sorbent trap.

-

-

Thermal Desorption and GC Injection:

-

Rapidly heat the sorbent trap to desorb the trapped volatile compounds.

-

The desorbed analytes are transferred to the gas chromatograph injection port.

-

-

Gas Chromatography-Olfactometry (GC-O) Analysis:

-

The GC separates the volatile compounds based on their boiling points and polarity.

-

The column effluent is split between the MS detector and the sniffing port.

-

A trained panelist sniffs the effluent at the olfactometry port and records the time, intensity, and description of each odor detected.

-

-

Mass Spectrometry (MS) Identification:

-

The MS detector provides mass spectra of the separated compounds.

-

The mass spectrum and retention time of the compound identified by the panelist as having the characteristic aroma of MBT are compared to those of an authentic standard for positive identification.

-

Protocol 2: Sensory Evaluation of 3-Methyl-2-butene-1-thiol

Objective: To determine the sensory threshold and descriptive attributes of 3-Methyl-2-butene-1-thiol in a specific matrix (e.g., model wine).

Materials:

-

Odorless base matrix (e.g., deionized water with 12% ethanol)

-

A pure standard of 3-Methyl-2-butene-1-thiol

-

A trained sensory panel (8-12 panelists)

-

Odor-free glassware

-

Sensory evaluation software or ballots

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of 3-Methyl-2-butene-1-thiol in a suitable solvent (e.g., ethanol).

-

-

Sample Preparation:

-

Prepare a series of dilutions of the stock solution in the base matrix, ranging from concentrations well below to well above the expected threshold.

-

Include a blank sample (base matrix only) as a control.

-

-

Sensory Evaluation (Triangle Test for Threshold Determination):

-

Present panelists with three samples, two of which are the same (either both blank or both spiked) and one is different.

-

Ask panelists to identify the odd sample.

-

The threshold is determined as the concentration at which a statistically significant portion of the panel can correctly identify the odd sample.

-

-

Sensory Evaluation (Descriptive Analysis):

-

Present panelists with a sample of 3-Methyl-2-butene-1-thiol at a supra-threshold concentration.

-

Ask panelists to individually generate descriptive terms for the aroma.

-

Through group discussion, develop a consensus list of descriptors.

-

In subsequent sessions, have panelists rate the intensity of each descriptor for different concentrations of the compound.

-

Visualizations

Caption: Workflow for the analysis of 3-Methyl-2-butene-1-thiol by GC-O.

Caption: Logical flow for the sensory evaluation of a flavor compound.

References

- 1. Buy 3-Methyl-2-butene-1-thiol (EVT-293439) | 5287-45-6 [evitachem.com]

- 2. 3-Methyl-2-butene-1-thiol: identification, analysis, occurrence and sensory role of an uncommon thiol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 3-Methyl-2-butene-1-thiol (HMDB0031529) [hmdb.ca]

- 4. 3-methyl-2-butane thiol [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. consensus.app [consensus.app]

Application Notes and Protocols: 3-Methoxybutane-1-thiol as a Nucleophile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of 3-methoxybutane-1-thiol as a versatile nucleophile in a variety of organic transformations. Due to the limited availability of specific experimental data for this compound in the current literature, the following protocols are presented as generalized procedures for primary thiols. These should serve as a strong starting point for reaction optimization and methodology development.

Introduction to this compound